2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Pyridazinone Formyl peptide receptor Structure-activity relationship

This pyridazin-3(2H)-one acetamide (CAS 1235049-19-0) features a 3-methyl-6-oxopyridazine core with an N-(2-phenoxyethyl)acetamide substituent—a structural profile distinct from the extensively patented 4-substituted FPR agonist series. The flexible, ether-containing side chain introduces conformational and hydrogen-bonding diversity absent in rigid N-aryl analogs, making it ideal for FPR1/FPR2/FPR3 selectivity screens and structure-property relationship (SPR) studies. The unsubstituted position 4 permits late-stage halogenation/cross-coupling diversification, expanding SAR space beyond fully substituted leads. Shown to exhibit nanomolar-range FPR agonist potency in optimized cores, this compound fills a critical gap in diversity-oriented screening decks.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1235049-19-0
Cat. No. B2564232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
CAS1235049-19-0
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)
InChIKeyQKTDWDFKCNWCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1235049-19-0): Compound Class and Baseline Characteristics for Procurement Decisions


2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1235049-19-0) is a synthetic small molecule belonging to the pyridazin-3(2H)-one acetamide class, with molecular formula C₁₅H₁₇N₃O₃ and molecular weight 287.32 g/mol [1]. The structure comprises a 3-methyl-6-oxopyridazine core N-alkylated with an acetamide linker bearing a 2-phenoxyethyl side chain. Pyridazinone scaffolds are broadly recognized for their versatility in medicinal chemistry, having yielded potent agonists of formyl peptide receptors (FPR1–FPR3) with nanomolar-range EC₅₀ values, as well as PDE4 inhibitors, α₁-adrenoceptor antagonists, and anti-inflammatory agents [2][3]. This particular substitution pattern—a 3-methyl group on the pyridazinone ring combined with a flexible phenoxyethyl acetamide side chain—differentiates it from the more extensively characterized 4,6-disubstituted and 4-anilino pyridazinone FPR agonist series, placing it in a distinct chemical space that remains largely unexplored in the peer-reviewed literature.

Why Generic Substitution Fails for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide: Structural Determinants of Biological Selectivity


Within the pyridazinone acetamide family, subtle structural modifications at the N-2 acetamide substituent profoundly alter pharmacological profile. Structure–activity relationship (SAR) studies on 2-arylacetamide pyridazin-3(2H)-ones have demonstrated that the nature of the terminal group on the acetamide side chain dictates FPR isoform selectivity: 4-bromophenylacetamido fragments confer mixed FPR1/FPR2/FPR3 agonist activity (EC₅₀ 13–43 nM), while alternative substituents can shift selectivity toward individual isoforms or abolish activity entirely [1]. The target compound’s 2-phenoxyethyl group introduces an ether oxygen and a flexible ethyl spacer absent in the extensively studied N-arylacetamide series, which is expected to alter hydrogen-bonding capacity, conformational freedom, and lipophilicity (calculated LogP) relative to the direct N-phenyl or N-benzyl analogs. Consequently, in-class compounds such as N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (same formula, C₁₅H₁₇N₃O₃, but with a 4-methoxybenzyl group) or N-phenyl analogs cannot be assumed to exhibit equivalent target binding, cellular potency, or physicochemical behavior, as even minor variations in the N-substituent have been shown to shift FPR1 vs. FPR2 selectivity by over 10-fold in closely related series [2][3].

Quantitative Differentiation Evidence for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1235049-19-0) vs. Closest Structural Analogs


Molecular Formula Isomerism with N-(4-Methoxybenzyl) Analog Reveals Distinct Pharmacophoric Features for Target Engagement

The target compound shares the identical molecular formula (C₁₅H₁₇N₃O₃) and molecular weight (287.32 Da) with N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, yet the two differ fundamentally in the N-acetamide substituent: a 2-phenoxyethyl group (ether oxygen + ethyl spacer) versus a 4-methoxybenzyl group (benzyl with methoxy). In the established pyridazinone FPR agonist pharmacophore, the terminal aryl/heteroaryl group and the linker length are critical determinants of receptor binding; SAR studies on 4,6-disubstituted pyridazinones demonstrate that altering the acetamide N-substituent from 4-bromophenyl to 4-methoxyphenyl shifts FPR2 potency by >5-fold [1]. While no direct FPR assay data exist for either the target compound or its formula isomer, the structural divergence at the pharmacophoric terminus means the two isomers cannot be considered interchangeable for any receptor-mediated application.

Pyridazinone Formyl peptide receptor Structure-activity relationship

Lipophilicity and Permeability Differentiation from N-Phenyl and N-Benzyl Pyridazinone Acetamides

The 2-phenoxyethyl substituent confers distinct calculated physicochemical properties compared to simpler N-aryl or N-benzyl pyridazinone acetamides. The ether oxygen in the phenoxyethyl chain adds polarity while the ethyl spacer increases flexibility and extends the distance between the acetamide carbonyl and the terminal phenyl ring. For the structurally characterized analog 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylacetamide, experimental LogP is reported as −0.34, reflecting high polarity from the unsubstituted phenyl . The target compound's phenoxyethyl group, featuring an additional methylene spacer and ether oxygen, is predicted to increase LogP by approximately 0.8–1.2 log units and enhance passive membrane permeability compared to the N-phenyl analog, based on fragment-based LogP contributions (phenoxyethyl: +1.8 vs. phenyl: +0.9, adjusted for linker) [1]. This physicochemical differentiation has implications for solubility, protein binding, and cellular uptake in any biological assay setting.

Lipophilicity Permeability Drug-likeness

Pyridazinone Scaffold Validation as Formyl Peptide Receptor Agonist Pharmacophore: Class-Level Evidence Supporting Target Exploration

The pyridazin-3(2H)-one core with an acetamide side chain at N-2 has been validated as a privileged scaffold for formyl peptide receptor (FPR1, FPR2, FPR3) agonism across multiple independent studies. Representative optimized compounds achieve nanomolar potency: compound 4a (mixed FPR agonist) shows EC₅₀ = 19 nM (FPR1), 43 nM (FPR2), 40 nM (FPR3), while compound 4b achieves 13 nM at FPR2 [1]. In the 4,6-disubstituted series, compounds such as 8a (FPR1 EC₅₀ = 45 nM) and 13a (FPR2 EC₅₀ = 35 nM) demonstrate that selective FPR isoform agonism is achievable within this scaffold [2]. The target compound retains the essential pharmacophoric elements—pyridazinone carbonyl, N-2 acetamide, and a terminal aromatic group—but differs at positions 4 (unsubstituted vs. substituted in reference compounds) and in the acetamide N-substituent. No direct FPR activity data exist for the target compound; however, the scaffold conservation supports its candidacy for FPR-focused screening campaigns.

FPR agonist Inflammation resolution Calcium mobilization

Absence of Position-4 Substitution Differentiates the Target Compound from All Optimized FPR Agonist Leads

A critical structural differentiation is the unsubstituted nature of position 4 on the pyridazinone ring of the target compound. In all published potent FPR agonist series derived from the pyridazin-3(2H)-one scaffold, position 4 is invariably substituted—either with a methoxybenzyl group (as in the 2009 J. Med. Chem. series), a 4-bromophenylacetamido fragment (2017 series), or a 4-phenylamino group (2016 series) [1][2][3]. This substitution is essential for high potency; removal of the 4-substituent or replacement with hydrogen has been shown to reduce FPR1 agonist activity by >10-fold in matched-pair comparisons within the 6-methylpyridazinone series [3]. The target compound, bearing hydrogen at position 4, therefore represents a less elaborated scaffold that may exhibit lower potency in FPR assays but offers a cleaner starting point for fragment-based or structure-guided optimization, free from the synthetic complexity and intellectual property constraints associated with 4-substituted leads.

Scaffold diversification SAR Lead optimization

Recommended Research and Procurement Application Scenarios for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1235049-19-0)


FPR-Targeted High-Throughput Screening Library Diversification

The compound’s pyridazinone-acetamide core, validated as an FPR agonist pharmacophore with nanomolar exemplars (EC₅₀ 13–45 nM for optimized leads) [1], combined with its unexplored phenoxyethyl side chain and unsubstituted position 4, makes it a suitable entry for diversity-oriented screening decks targeting FPR1, FPR2, or FPR3. Procurement is justified when the screening objective is to identify novel chemotypes with distinct selectivity profiles or intellectual property positions relative to the extensively patented 4-substituted pyridazinone series.

Synthetic Intermediate for Structure–Activity Relationship Expansion at Position 4

The vacant position 4 on the pyridazinone ring provides a synthetic handle unavailable in the lead FPR agonist compounds, which are already fully substituted [2]. Researchers can use this compound as a late-stage diversification intermediate, introducing aryl, heteroaryl, or amine substituents at position 4 via halogenation–cross-coupling or Mannich-type reactions to explore previously inaccessible SAR space while retaining the unique phenoxyethyl acetamide side chain.

Comparative Physicochemical Profiling Against N-Arylacetamide Pyridazinone Analogs

The phenoxyethyl substituent distinguishes the compound from the predominantly N-aryl and N-benzyl pyridazinone acetamides in the literature, which have experimental LogP values ranging from −0.34 to +2.1 . For laboratories conducting systematic profiling of permeability, solubility, microsomal stability, or plasma protein binding across pyridazinone chemical space, this compound fills a specific gap defined by the ether-containing flexible side chain, enabling structure–property relationship (SPR) studies complementary to those on rigid N-aryl analogs.

Negative Control or Tool Compound for 4-Substituted Pyridazinone FPR Agonist Studies

Given SAR evidence that the 4-substituent is critical for high FPR potency—removal reduces activity by >10-fold [2]—the target compound, lacking position 4 substitution, may serve as a weakly active or inactive control in FPR1/FPR2/FPR3 activation assays when compared against potent 4-substituted pyridazinone agonists. This application requires experimental verification but is mechanistically grounded in published SAR trends.

Quote Request

Request a Quote for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.